molecular formula C10H8BrNO2 B1464661 Methyl 3-bromoindole-6-carboxylate CAS No. 860457-92-7

Methyl 3-bromoindole-6-carboxylate

Cat. No. B1464661
M. Wt: 254.08 g/mol
InChI Key: YSCNGZSJIYDSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromoindole-6-carboxylate” is a chemical compound with the CAS Number: 860457-92-7 . Its molecular formula is C10H8BrNO2 and it has a molecular weight of 254.08 . It is a white to brown solid and is stored at +4°C .


Molecular Structure Analysis

The IUPAC name for “Methyl 3-bromoindole-6-carboxylate” is methyl 3-bromo-1H-indole-6-carboxylate . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 . The InChI key is YSCNGZSJIYDSOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-bromoindole-6-carboxylate” has a boiling point of 386.2±22.0 °C (Predicted) . Its density is 1.629 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa value is 14.13±0.30 (Predicted) .

Scientific Research Applications

Application in Synthesis of Indole Derivatives

  • Summary of the Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body, including cancer cells and microbes .
  • Methods of Application or Experimental Procedures: The reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
  • Summary of Results or Outcomes: The synthesis of indole derivatives has been successful, with good yields reported. These compounds show various biologically vital properties .

Application in Synthesis of 5,6-Dibromoindoles

  • Summary of the Application: Methyl indole-3-carboxylate can be used in the synthesis of 5,6-dibromoindoles, which are important building blocks in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2′-demethylaplysinopsin .
  • Methods of Application or Experimental Procedures: The treatment of methyl indole-3-carboxylate with bromine in acetic acid gives methyl 5,6-dibromoindole-3-carboxylate regioselectively. The parent 5,6-dibromoindole can be accessed via a one-pot, microwave-mediated ester hydrolysis and decarboxylation .
  • Summary of Results or Outcomes: The synthesis of 5,6-dibromoindoles has been successful, and these compounds have been used in the synthesis of various indole derivatives .

Safety And Hazards

The safety information for “Methyl 3-bromoindole-6-carboxylate” indicates that there are no GHS symbols associated with it . The MSDS is available for further safety information .

properties

IUPAC Name

methyl 3-bromo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNGZSJIYDSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693845
Record name Methyl 3-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoindole-6-carboxylate

CAS RN

860457-92-7
Record name Methyl 3-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 3
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 4
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromoindole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.